molecular formula C28H26N2O B15004543 2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B15004543
M. Wt: 406.5 g/mol
InChI Key: PNWFFYVYDAWKKD-UHFFFAOYSA-N
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Description

2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthalen-1-yloxy group and a 4-(propan-2-yl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole typically involves multi-step organic reactions. One common route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the naphthalen-1-yloxy group: This step involves the reaction of the benzimidazole intermediate with naphthalen-1-ol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Attachment of the 4-(propan-2-yl)benzyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole intermediate reacts with 4-(propan-2-yl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
  • 1-[4-(propan-2-yl)benzyl]-1H-benzimidazole
  • 2-[(naphthalen-1-yloxy)methyl]-1-[4-(methyl)benzyl]-1H-benzimidazole

Uniqueness

2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is unique due to the combination of its naphthalen-1-yloxy and 4-(propan-2-yl)benzyl substituents, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26N2O

Molecular Weight

406.5 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C28H26N2O/c1-20(2)22-16-14-21(15-17-22)18-30-26-12-6-5-11-25(26)29-28(30)19-31-27-13-7-9-23-8-3-4-10-24(23)27/h3-17,20H,18-19H2,1-2H3

InChI Key

PNWFFYVYDAWKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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